molecular formula C21H23ClN2O3S B3613487 N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide

N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide

Cat. No.: B3613487
M. Wt: 418.9 g/mol
InChI Key: VDYLJDYHRXFBLZ-SILNSSARSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to an azepane ring, a phenyl group, and a chloro-phenylacrylamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(1-azepanylsulfonyl)aniline with 2-chloro-3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted acrylamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro-phenylacrylamide moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate cellular pathways and result in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and chloro-phenylacrylamide moieties allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(Z)-N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloro-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c22-20(16-17-8-4-3-5-9-17)21(25)23-18-10-12-19(13-11-18)28(26,27)24-14-6-1-2-7-15-24/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,25)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYLJDYHRXFBLZ-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide
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N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide
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N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide
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N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide
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N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide
Reactant of Route 6
N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide

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